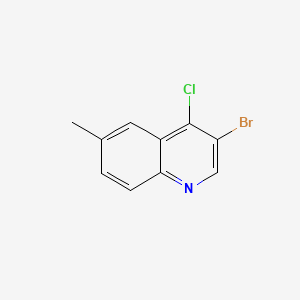

3-Bromo-4-chloro-6-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQWQGWULHWFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671152 | |

| Record name | 3-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-41-2 | |

| Record name | 3-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 3 Bromo 4 Chloro 6 Methylquinoline

The synthesis of 3-Bromo-4-chloro-6-methylquinoline, a polysubstituted quinoline (B57606), involves multi-step chemical transformations. While specific, detailed synthetic procedures for this exact compound are not extensively documented in publicly available literature, general methods for the synthesis of analogous halogenated quinolines provide a likely pathway.

The construction of the core quinoline structure can be achieved through various established methods such as the Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis. rsc.orgrsc.org For instance, a plausible route could involve the reaction of a substituted aniline (B41778) with a β-ketoester. beilstein-journals.org

Following the formation of a 4-hydroxy-6-methyl-2-methylquinoline intermediate, subsequent halogenation steps would be required. The introduction of the bromine at the 3-position and the chlorine at the 4-position would likely involve carefully controlled reactions. For example, chlorination of a 4-hydroxyquinoline (B1666331) derivative can be accomplished using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com Bromination at the 3-position can often be achieved using N-bromosuccinimide (NBS). clockss.org

The characterization of this compound relies on standard analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1204810-41-2 sigmaaldrich.combldpharm.comsynquestlabs.com |

| Molecular Formula | C₁₀H₇BrClN sigmaaldrich.combldpharm.comsigmaaldrich.com |

| Molecular Weight | 256.53 g/mol bldpharm.comsigmaaldrich.com |

| MDL Number | MFCD13192941 bldpharm.comsynquestlabs.com |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be crucial for confirming the structure and purity of the compound. bldpharm.com

Chemical Reactivity and Potential Research Applications

The reactivity of 3-Bromo-4-chloro-6-methylquinoline is dictated by the presence of the two halogen substituents on the quinoline (B57606) ring. These halogens, particularly the bromine and chlorine atoms, are susceptible to nucleophilic substitution reactions, allowing for their replacement with a variety of other functional groups. smolecule.comevitachem.com This reactivity makes the compound a valuable intermediate in organic synthesis.

Furthermore, the halogen atoms provide sites for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.comevitachem.com These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

While specific research applications for this compound are not extensively detailed, related halogenated quinolines are investigated for a range of purposes. For example, various quinoline derivatives have been studied for their potential as therapeutic agents. bohrium.comnih.gov The structural motif of this compound makes it a candidate for further investigation in these areas.

Conclusion

Established Multi-Step Synthetic Routes

The creation of 3-Bromo-4-chloro-6-methylquinoline is most effectively achieved through a multi-step route that begins with a pre-functionalized precursor, typically building upon a 6-methylquinolin-4-ol scaffold. This key intermediate provides the foundational structure onto which the halogen atoms can be introduced in a controlled manner. The general strategy involves the initial formation of the quinoline (B57606) ring system, followed by a series of halogenation reactions specifically targeting the 3- and 4-positions.

Sequential Halogenation Strategies

With the 6-methylquinolin-4-ol core in place, the next phase of the synthesis focuses on the regioselective introduction of bromine and chlorine atoms. This is accomplished through a sequential process, as the reactivity of the positions and the nature of the required reactions differ significantly.

The introduction of a bromine atom at the C3-position of the 6-methylquinolin-4-ol ring is accomplished via an electrophilic substitution reaction. The 4-quinolone tautomer of this intermediate possesses a C-H bond at the 3-position that is susceptible to halogenation.

Modern synthetic protocols have demonstrated high efficiency and regioselectivity for this transformation. One prominent method involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a bromide salt like potassium bromide (KBr). acs.orgnih.gov This approach is favored for its mild reaction conditions, often proceeding at room temperature, and its excellent control over the site of bromination, yielding the desired 3-bromo-4-quinolone derivative in high yields. acs.orgnih.gov

More traditional methods may employ molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. nuph.edu.ua However, these reagents can sometimes lead to a mixture of products, including polybromination or substitution at other activated positions on the quinoline ring, necessitating careful control of reaction conditions. nuph.edu.ua

Following the successful bromination at the 3-position, the resulting 3-bromo-6-methylquinolin-4-ol undergoes chlorination to replace the hydroxyl group at the C4-position. This transformation, known as a dehydroxy-chlorination, converts the quinolone into the target 4-chloroquinoline (B167314).

The most common and effective reagent for this step is phosphorus oxychloride (POCl₃). rsc.orgresearchgate.net The reaction typically involves heating the 3-bromo-6-methylquinolin-4-ol substrate in neat phosphorus oxychloride, which acts as both the reagent and the solvent. rsc.org This process reliably converts the C4-hydroxyl group into a chlorine atom.

While POCl₃ is prevalent, other chlorinating agents like thionyl chloride (SOCl₂) can also be employed in organic synthesis for converting alcohols to chlorides. nih.govresearchgate.net The Vilsmeier-Haack reaction, which utilizes a reagent formed from POCl₃ or SOCl₂ and dimethylformamide (DMF), is a classic method for formylating activated aromatic rings and can also facilitate chlorination, leading to the formation of 2-chloroquinoline-3-carbaldehydes from acetanilides. researchgate.net

The table below outlines representative conditions for the key halogenation steps.

| Step | Reagent(s) | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| C3-Bromination | KBr, PIFA | Methanol | Room Temp. | Good to Excellent | acs.orgnih.gov |

| C4-Chlorination | POCl₃ (neat) | N/A | Reflux (~110 °C) | High | rsc.org |

Regioselectivity is a critical consideration in the synthesis of this compound. The order of the halogenation steps is crucial for achieving the desired isomer.

C3-Bromination Selectivity: The electrophilic bromination of the 6-methylquinolin-4-ol intermediate is directed to the C3-position. This is because the C3 carbon is part of an enamine-like system within the 4-quinolone tautomer, making it electron-rich and thus the most nucleophilic position for electrophilic attack. The use of modern reagents like PIFA ensures high regioselectivity, preventing undesired bromination on the benzene (B151609) ring portion of the molecule. acs.orgnih.gov

C4-Chlorination Selectivity: The subsequent chlorination of the 4-hydroxyl group is inherently regioselective. The mechanism involves the activation of the hydroxyl group by POCl₃ or a similar reagent, converting it into an excellent leaving group. The chloride ion then attacks the electrophilic C4-carbon, resulting in a substitution that occurs exclusively at this position.

Since the final product is an aromatic, planar molecule, stereochemical control is not a factor in the synthesis.

Introduction of the Methyl Group at Position 6

The presence of the methyl group at the C6-position is typically established at the very beginning of the synthetic sequence, rather than being added to a pre-formed quinoline ring.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, involving an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govrsc.orglibretexts.org However, attempting a direct Friedel-Crafts alkylation on a quinoline core presents significant challenges.

The primary limitation is the basic nature of the nitrogen atom in the quinoline ring. quora.com This nitrogen acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). quora.com This interaction deactivates the catalyst, preventing it from activating the alkyl halide and initiating the reaction. Furthermore, the resulting positively charged quinolinium-catalyst complex deactivates the entire aromatic ring system toward further electrophilic attack. pearson.com Other known limitations of Friedel-Crafts alkylation include the potential for carbocation rearrangements and polyalkylation, where the product is more reactive than the starting material. libretexts.orgquora.com

Due to these substantial difficulties, direct Friedel-Crafts alkylation is not a practical or viable approach for synthesizing 6-methylquinoline. Instead, the universally adopted strategy is to employ a starting material that already contains the required methyl group. The synthesis of the quinoline ring itself is achieved through cyclization reactions, such as the Conrad-Limpach or Doebner-von Miller synthesis, starting from a methylated aniline (B41778) like p-toluidine (B81030) (4-methylaniline). rsc.org This circumvents the issues associated with post-cyclization alkylation and ensures the methyl group is correctly positioned at C6 from the outset.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings, including quinolines. researchgate.netresearchgate.netwikipedia.org The strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho-position. wikipedia.org This generates a stabilized organometallic intermediate which can then be quenched with a suitable electrophile to introduce a new substituent with high precision. wikipedia.org

Examples of common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org In the context of synthesizing a molecule like this compound, a DoM strategy could be envisioned in several ways. For instance, a precursor with a DMG at the 4-position, such as a phosphorodiamidate group, could direct metalation specifically to the C-3 position. acs.org Subsequent quenching with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would install the bromine atom at the desired location. The directing group could then be converted to the required chloro substituent.

The strength of DoM lies in its ability to overcome the inherent reactivity patterns of the quinoline ring, allowing for functionalization at positions that are not easily accessible through classical electrophilic aromatic substitution. researchgate.netresearchgate.net Researchers have successfully used TMP (tetramethylpiperidide) bases of Mg and Zn for the selective metalation of various heterocycles, including quinolines, showcasing the versatility of this approach. acs.org

Table 1: Key Aspects of Directed Ortho-Metalation (DoM)

| Feature | Description | Relevance to Quinoline Synthesis |

|---|---|---|

| Principle | A directing metalation group (DMG) guides a strong base to deprotonate the ortho-position, forming an aryllithium intermediate. wikipedia.org | Allows for precise functionalization of the quinoline ring, for example, at the C3 position. |

| Reagents | DMG-substituted quinoline, organolithium reagent (e.g., n-BuLi), electrophile (e.g., NBS for bromination). | Enables the introduction of the C3-bromo substituent. |

| Advantages | High regioselectivity, functionalization of otherwise unreactive positions. researchgate.net | Critical for constructing highly substituted quinolines like the target compound. |

Precursor Design and Selection for Targeted Synthesis

A common and effective strategy involves building the quinoline core through cyclization reactions, followed by or preceded by halogenation. A plausible route starts with a substituted aniline precursor. For the target compound, a logical starting material would be 4-bromo-2-methylaniline . This precursor already contains the bromine atom that will ultimately reside at position 8 (if following certain cyclization patterns) or could be a different bromo-methyl aniline to achieve the 6-methyl substitution. However, a more direct precursor for the 6-methyl group would be p-toluidine (4-methylaniline) .

One established method is a multi-step synthesis that begins with the reaction of a substituted aniline with a three-carbon component to build the pyridine (B92270) part of the quinoline ring system. A documented synthesis for a similar compound, 6-bromo-4-chloroquinoline (B1276899), starts with 4-bromoaniline (B143363) and ethyl propiolate. google.com This Michael addition reaction forms 3-(4-bromoanilino)acrylate, which is then cyclized at high temperature in a solvent like diphenyl ether to yield 6-bromoquinolin-4(1H)-one. google.com The final step involves chlorination of the 4-oxo group using a reagent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) to give the 4-chloroquinoline product. google.com

To adapt this for this compound, one would start with a 4-amino-3-methyl aniline derivative and would need to incorporate a bromination step targeting the C3 position, likely at the quinolinone stage before chlorination.

Table 2: Example Precursor Pathway for a Substituted 4-Chloroquinoline

| Step | Precursor 1 | Precursor 2 | Intermediate Product | Final Product Step |

|---|---|---|---|---|

| 1 | 4-Bromoaniline | Ethyl propiolate | 3-(4-bromoanilino)ethyl acrylate (B77674) google.com | - |

| 2 | 3-(4-bromoanilino)ethyl acrylate | Diphenyl ether (solvent) | 6-bromoquinolin-4(1H)-one google.com | - |

| 3 | 6-bromoquinolin-4(1H)-one | Phosphorus oxychloride | - | 6-bromo-4-chloroquinoline google.com |

This table illustrates a general pathway; for the specific target compound, precursors would be selected to introduce the 6-methyl group and an additional bromination step would be required for the C3 position.

Advanced Synthetic Techniques and Optimization

Modern organic synthesis increasingly relies on advanced techniques that enhance efficiency, scalability, and safety, while often aligning with the principles of green chemistry. The synthesis of complex molecules like this compound benefits significantly from these innovations.

Continuous Flow Reactor Applications for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, including quinoline derivatives. azolifesciences.com By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety. azolifesciences.comacs.org

For quinoline synthesis, flow reactors are particularly advantageous for handling hazardous reagents or unstable intermediates safely due to the small reaction volumes at any given time. azolifesciences.comacs.org Photochemical reactions, which can be difficult to scale up in batch processes due to light penetration issues, are well-suited for flow chemistry. researchgate.netresearchgate.net Researchers have developed continuous flow processes for tandem photoisomerization-cyclization reactions to produce quinolines with high throughput, demonstrating the industrial applicability of this technique. researchgate.netvapourtec.com Such a setup could be adapted for the large-scale production of a 6-methyl-quinolin-4-one intermediate, a key precursor to the target molecule.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions. By using microwave irradiation to heat the reaction mixture, this method can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating. benthamdirect.comresearchgate.net

The synthesis of quinolines has been extensively improved using this technology. bohrium.com Classic named reactions such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, are particularly efficient under microwave irradiation. nih.govmdpi.com For example, using acetic acid as both a green solvent and catalyst, quinolines can be synthesized in as little as 5 minutes in excellent yield via a microwave-assisted Friedländer reaction. nih.gov This rapid and efficient approach is highly suitable for preparing substituted quinoline cores, which can then undergo further functionalization to yield the final target compound.

Catalytic Systems in Quinoline Synthesis (e.g., Brønsted acids, metal-mediated, organocatalysis)

Catalysis is at the heart of most modern quinoline syntheses, offering pathways with lower activation energies, higher selectivity, and milder reaction conditions. A wide array of catalytic systems has been developed. acs.org

Brønsted Acids: Simple acids like acetic acid or strong superacids like trifluoromethanesulfonic acid can effectively catalyze the cyclization steps in quinoline synthesis, such as in the Combes or Friedländer reactions. nih.govmdpi.comchemrj.org Solid acid catalysts, such as Nafion NR50, offer the advantage of being reusable and environmentally friendly. mdpi.com

Metal-Mediated Catalysis: Transition metals play a crucial role in many quinoline syntheses. Catalysts based on rhodium, ruthenium, copper, and cobalt are used for C-H activation and annulation strategies. mdpi.com Gold catalysis has also emerged as a powerful tool for various intermolecular annulation and intramolecular cyclization reactions leading to quinolines. rsc.org These methods provide access to a wide range of substituted quinolines from readily available starting materials. mdpi.com

Organocatalysis: Metal-free organic molecules can also serve as efficient catalysts. For instance, L-proline has been used to catalyze the Knoevenagel condensation as part of a green, microwave-assisted synthesis of quinoline derivatives. benthamdirect.com

The choice of catalyst is crucial for controlling the outcome of the reaction and is often tailored to the specific substrates and desired substitution pattern of the quinoline product.

Electrochemical Methods for Selective Halogenation

Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods for halogenation. This technique avoids the need for stoichiometric amounts of often toxic and corrosive halogenating agents and metal oxidants. organic-chemistry.org

For quinoline synthesis, electrochemical methods have proven highly effective for the selective halogenation of quinoline-4(1H)-one precursors. organic-chemistry.orgresearchgate.netnih.gov In a typical setup, an undivided electrochemical cell is used with potassium halides (e.g., KBr) serving as both the halogen source and the electrolyte. organic-chemistry.org Applying a constant current promotes the C3-H halogenation of the quinolone ring with high regioselectivity and yield. organic-chemistry.orgnih.gov This method is operationally simple, environmentally friendly, and has been successfully demonstrated on a gram scale. organic-chemistry.orgresearchgate.net This approach would be an ideal strategy for introducing the bromine atom at the C3 position of a 6-methylquinolin-4(1H)-one intermediate before its subsequent conversion to this compound.

Table 3: Comparison of Advanced Synthetic Techniques for Quinoline Synthesis

| Technique | Principle | Key Advantages |

|---|---|---|

| Continuous Flow | Reaction in a continuously flowing stream. azolifesciences.com | Scalability, safety, precise control, high throughput. acs.orgvapourtec.com |

| Microwave-Assisted | Use of microwave irradiation for rapid heating. researchgate.net | Drastically reduced reaction times, improved yields, higher purity. nih.govbenthamdirect.com |

| Catalytic Systems | Use of acids, metals, or organocatalysts to lower activation energy. acs.org | High efficiency, selectivity, milder conditions, broad substrate scope. rsc.orgrsc.org |

| Electrochemical Halogenation | Use of electricity to drive halogenation reactions. organic-chemistry.org | Green (no toxic reagents), high regioselectivity, operational simplicity. researchgate.netnih.gov |

Purification and Isolation Methodologies

Following its synthesis, crude this compound is subjected to rigorous purification processes. The selection of an appropriate method is contingent on the nature and quantity of impurities present.

Recrystallization is a widely employed technique for the purification of solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.

For quinoline derivatives, the choice of solvent is crucial for achieving high purity. While specific recrystallization data for this compound is not extensively detailed in the available literature, methods for structurally similar compounds offer valuable insights. For instance, 6-bromo-4-chloroquinoline has been successfully recrystallized from n-heptane. google.com In another case, 3-bromo-4,6-dichloro-7-methoxy-2-methylquinoline was purified by recrystallization from a mixture of dimethylformamide (DMF) and acetone. google.com Anhydrous diethyl ether has also been utilized for the recrystallization of a related bromo-chloro-methoxy-quinoline derivative. google.com

The selection of a recrystallization solvent or solvent system is guided by the solubility profile of the compound—ideally, high solubility at high temperatures and low solubility at low temperatures.

Table 1: Potential Recrystallization Solvents for this compound (based on related compounds)

| Solvent/Solvent System | Compound Recrystallized | Reference |

| n-Heptane | 6-bromo-4-chloroquinoline | google.com |

| DMF/Acetone | 3-bromo-4,6-dichloro-7-methoxy-2-methylquinoline | google.com |

| Anhydrous Diethyl Ether | 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | google.com |

This table is generated based on data from similar compounds and suggests potential solvents for the recrystallization of this compound.

Chromatographic methods are indispensable for the separation of complex mixtures and for the assessment of compound purity.

Column Chromatography

Flash column chromatography over silica (B1680970) gel is a standard procedure for purifying quinoline derivatives. google.comresearchgate.net The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve effective separation of the desired product from byproducts and unreacted starting materials. For instance, a gradient of ethyl acetate (B1210297) in n-hexane is a common mobile phase for the purification of haloquinolines. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound. Reversed-phase HPLC is the most common mode used for this class of compounds.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18 or C8) is used in the column, and a polar mobile phase is employed. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.net

For the analysis of substituted quinolines, a C18 column with a mobile phase comprising acetonitrile and a sodium phosphate (B84403) buffer has been reported. researchgate.net Another method for a related compound, 8-hydroxyquinoline, utilizes a mixed-mode column with a mobile phase of acetonitrile, water, and a sulfuric acid buffer. sielc.com Detection is commonly performed using a UV detector at a specific wavelength. sielc.com

Table 2: Exemplary HPLC Conditions for Analysis of Substituted Quinolines

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Reversed-phase tC18 | Mixed-mode Primesep 100 | researchgate.net |

| Mobile Phase | Acetonitrile and Sodium Phosphate Buffer (pH 5.2) | Acetonitrile, Water, and Sulfuric Acid Buffer | researchgate.netsielc.com |

| Elution | Gradient | Isocratic | researchgate.netsielc.com |

| Detection | Diode-Array Detector (DAD) | UV at 200 nm | researchgate.netsielc.com |

This table provides examples of HPLC conditions used for related quinoline compounds and can serve as a starting point for developing a purity assessment method for this compound.

Nucleophilic Substitution Reactions of Halogen Atoms

The C-Br and C-Cl bonds in this compound are the primary sites for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The relative reactivity of the two halogen atoms is influenced by their positions on the quinoline ring. Generally, the halogen at the 4-position of a quinoline system is more activated towards nucleophilic attack than halogens on the carbocyclic ring, due to the electronic influence of the ring nitrogen.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and are of paramount importance in the functionalization of heterocyclic compounds like this compound.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. For this compound, selective coupling at either the C-Br or C-Cl bond is theoretically possible by carefully selecting the reaction conditions. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. Therefore, a Suzuki-Miyaura reaction would be expected to proceed preferentially at the C-3 position.

The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide in the presence of a palladium catalyst and a base. scienceopen.com This transformation is crucial for the synthesis of arylamines, which are prevalent in many biologically active molecules. scienceopen.com Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound would be expected to show selectivity for the more reactive C-Br bond at position 3, allowing for the introduction of primary or secondary amines. The choice of phosphine (B1218219) ligand is critical in this reaction, with bulky, electron-rich ligands often being the most effective. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Halo-Quinolines

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 80-120 |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, RuPhos, JohnPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

This table presents generalized conditions based on reactions with similar halo-quinoline substrates and is intended to be illustrative. Specific conditions for this compound may require optimization.

The substitution pattern of this compound presents potential steric challenges for cross-coupling reactions. The bromine atom at C-3 is flanked by the chlorine atom at C-4. This steric crowding can hinder the approach of the bulky palladium catalyst complex to the C-Br bond, potentially slowing down or inhibiting the oxidative addition step of the catalytic cycle.

Research on the closely related isomer, 3-bromo-4-chloro-2-methylquinoline (B1442186), has highlighted these challenges. In one study, the Suzuki-Miyaura reaction of 3-bromo-4-chloro-2-methylquinoline with (2-bromophenyl)boronic acid failed to produce the desired coupled product in a satisfactory yield, which was attributed to the low reactivity of the bromine atom, likely due to steric hindrance from the adjacent substituents. chempedia.info

To overcome such steric impediments, several strategies can be employed:

Ligand Selection: The use of highly active, sterically demanding, and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) can promote the catalytic cycle. nih.gov These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.

Catalyst Precursors: Utilizing pre-formed palladium(0) complexes or specialized precatalysts can sometimes enhance reactivity compared to generating the active catalyst in situ from palladium(II) sources. nih.gov

Reaction Conditions: Higher reaction temperatures or the use of microwave irradiation can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. nih.gov

Beyond palladium-catalyzed reactions, the halogen atoms of this compound can potentially undergo other nucleophilic substitution reactions. The 4-position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Thus, strong nucleophiles such as alkoxides, thiolates, or amines could displace the chloride at C-4, potentially under thermal conditions without a metal catalyst.

Coupling Reactions at Halogenated Centers

Oxidative and Reductive Transformations

The nitrogen atom of the quinoline ring is a site of basicity and can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved by treating the quinoline with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. bldpharm.comnih.gov

The formation of the N-oxide has significant implications for the reactivity of the quinoline ring system. The N-oxide group is a strong activating group, rendering the C-2 and C-4 positions highly susceptible to both nucleophilic and electrophilic attack. For instance, quinoline N-oxides can undergo reactions that are not possible with the parent quinoline. A general procedure for the N-oxidation of a substituted quinoline involves dissolving the quinoline derivative in a chlorinated solvent like dichloromethane (B109758) and adding the oxidizing agent, such as m-CPBA, at room temperature. rsc.org

Table 2: General Conditions for Quinoline N-Oxide Formation

| Reagent | Solvent | Temperature |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | Room Temperature |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 60-100 °C |

This table provides general conditions for the N-oxidation of quinolines. bldpharm.comnih.govrsc.org The specific conditions for this compound may vary.

This transformation is a key step in many synthetic routes, as the N-oxide functionality can be used to direct further functionalization of the quinoline ring before being subsequently removed if desired.

Reduction to Dihydroquinolines and Tetrahydroquinolines

The reduction of the quinoline core in this compound to its partially or fully saturated analogues, dihydroquinolines and tetrahydroquinolines, represents a significant transformation pathway. These reduced heterocycles are prevalent scaffolds in many biologically active compounds. rsc.org The reduction process typically targets the pyridine sub-ring of the quinoline system.

The selective reduction to either 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines can often be controlled by the choice of catalyst, hydrogen donor, and reaction conditions such as time and temperature. For instance, ruthenium nanoparticle-based catalysts have demonstrated the ability to selectively reduce substituted quinolines. whiterose.ac.ukresearchgate.net In some systems, 1,2-dihydroquinolines are formed as intermediates on the pathway to the fully reduced 1,2,3,4-tetrahydroquinolines. whiterose.ac.ukmetu.edu.tr The choice of reducing agent is critical; reagents like lithium aluminum hydride or sodium in liquid ammonia (B1221849) have been used for the reduction of quinoline to 1,2-dihydroquinoline (B8789712). metu.edu.tr For the synthesis of 1,2,3,4-tetrahydroquinolines, a common and well-studied approach is the direct reduction of the corresponding quinoline, for which various methods have been developed. rsc.orgmetu.edu.tr

The presence of substituents on the quinoline ring, such as the bromo, chloro, and methyl groups in this compound, influences the reactivity and efficiency of the reduction. Studies on variously substituted quinolines show that both electron-donating and electron-withdrawing groups are generally well-tolerated. rsc.org For example, the reduction of bromo-substituted quinolines has been achieved with good conversion, highlighting the viability of this reaction without cleaving the carbon-bromine bond. whiterose.ac.uk Similarly, chloro-substituted quinolines are effectively reduced to their tetrahydroquinoline derivatives. researchgate.net Hexafluoroisopropanol (HFIP) has been identified as a beneficial medium for these reductions, promoting the reaction through its ability to activate substrates via a hydrogen-bonding network. rsc.org

Table 1: Examples of Reduction of Substituted Quinolines to Tetrahydroquinolines

| Starting Material | Reducing System | Reaction Time | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 6-Chloro-2-methylquinoline | PhMeSiH / EtOH, Au/TiO₂ | 1 h | 84 | researchgate.net |

| 8-Bromo-2-methylquinoline | PhMeSiH / EtOH, Au/TiO₂ | 1 h | 81 | researchgate.net |

| 6-Methylquinoline | NMe₂H·BH₃, RuNP Catalyst | 16 h | 98 (Selectivity) | whiterose.ac.uk |

Cyclization Reactions for Novel Heterocyclic Architectures

This compound can serve as a key building block, or synthon, in cyclization reactions designed to construct more complex, novel heterocyclic systems. The inherent reactivity of the halogen substituents and the quinoline ring itself allows for the annulation of additional rings.

One major application of cyclization is in the synthesis of the quinoline core itself. Methods like the Vilsmeier-Haack reaction, starting from precursors such as 2'-aminoacetophenones, can generate substituted 4-chloroquinoline structures. researchgate.net Another approach involves the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides to yield 4-chloro quinolines. rsc.org

Once formed, the this compound scaffold can undergo further cyclization. For example, derivatives like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde are used in multi-component, one-pot reactions to synthesize fused heterocyclic systems like 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. researchgate.net Such reactions often proceed through an initial nucleophilic substitution at the C4-chloro position, followed by an intramolecular cyclization. The process can be catalyzed by transition metals like palladium. evitachem.com Furthermore, tandem reactions combining reduction of the quinoline ring with cyclization have been developed. For instance, the reduction of a quinoline bearing an appropriate side chain can lead to the formation of tricyclic oxazino-fused-tetrahydroquinoline compounds. rsc.org

Investigating Reaction Mechanisms and Intermediates

The study of reaction mechanisms and the identification of intermediates are crucial for optimizing reaction conditions and understanding the transformation pathways of this compound.

For the reduction of quinolines to 1,2,3,4-tetrahydroquinolines, mechanistic studies suggest a stepwise process. Using a ruthenium nanoparticle catalyst, the reaction is proposed to proceed through the reversible formation of a 1,2-dihydroquinoline intermediate, which is then subsequently reduced to the final tetrahydroquinoline. whiterose.ac.uk Another proposed mechanism for reduction, using a hydrosilane/ethanol (B145695) system catalyzed by gold nanoparticles, involves the stereoselective addition of two hydride ions from the silane (B1218182) to positions C2 and C4 of the quinoline ring, and two protons from ethanol to the nitrogen atom and position C3. researchgate.net Isotopic labeling, kinetic studies, and control experiments have been employed to elucidate these pathways, confirming, for example, the role of hexafluoroisopropanol (HFIP) in activating the quinoline substrate through a hydrogen-bonding network, thereby facilitating the reduction. rsc.org

In the context of cyclization reactions that form the quinoline ring, such as the Doebner-Von Miller variation, the mechanism is understood to involve the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, rather than a direct attack on the carbonyl group. metu.edu.tr For Vilsmeier cyclizations that produce 4-chloroquinolines, a plausible mechanism involves the formation of an intermediate which then undergoes intramolecular electrophilic substitution. researchgate.net The investigation of these mechanisms provides a deeper understanding of how the substitution pattern on the final quinoline product is controlled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Detailed Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns for Substitution Confirmation

Detailed ¹H NMR analysis would be essential to confirm the substitution pattern on the quinoline ring. The chemical shifts of the aromatic protons and the methyl group, along with their coupling constants, would provide unambiguous evidence for the positions of the bromo, chloro, and methyl substituents.

(No specific experimental data is publicly available for this section.)

Carbon-13 (¹³C) NMR Characterization of Ring and Substituent Carbons

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the quinoline ring carbons and the methyl carbon would be sensitive to the electronic effects of the halogen substituents.

(No specific experimental data is publicly available for this section.)

Advanced NMR Techniques for Structural Isomerism and Conformation

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule. These techniques can also provide insights into long-range couplings and through-space interactions, which can help in understanding the molecule's conformation in solution.

(No specific experimental data is publicly available for this section.)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide a wealth of information.

Analysis of Molecular Conformation and Planarity

Analysis of the crystal structure would reveal the conformation of the molecule, including the planarity of the quinoline ring system and any deviations caused by the substituents. Intermolecular interactions such as π-π stacking or halogen bonding could also be identified.

(No specific experimental data is publicly available for this section.)

Precise Bond Lengths and Angles (e.g., C-Br, C-Cl)

Crystallographic data would provide highly accurate measurements of all bond lengths and angles within the molecule. This would include the precise lengths of the C-Br and C-Cl bonds, which can be influenced by their positions on the aromatic ring.

(No specific experimental data is publicly available for this section.)

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental characterization of the chemical compound this compound. While the substance is listed in several chemical supplier catalogs, detailed structural and spectroscopic data, crucial for a thorough scientific understanding, are not publicly available. This absence of foundational research, particularly in the areas of crystallography and advanced spectroscopy, prevents a detailed discussion of its molecular structure and properties as outlined.

Efforts to locate specific data on the crystal structure of this compound, which would be essential for a detailed analysis of its intermolecular interactions and crystal packing, have been unsuccessful. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for this specific compound. Without crystallographic data, any discussion of the solid-state arrangement of the molecules, including potential hydrogen bonds, halogen bonds, and π-π stacking interactions that govern its crystal lattice, would be purely speculative.

Similarly, a thorough search for experimental vibrational and electronic spectroscopic data has not yielded the specific information required for a detailed analysis. While general spectroscopic characteristics of quinoline derivatives are known, the precise vibrational modes (FT-IR and FT-Raman) and electronic transitions (UV-Vis) are highly sensitive to the specific substitution pattern on the quinoline ring. For instance, a detailed study on 6-chloroquinoline (B1265530) provided insights into its vibrational and electronic properties, but these findings cannot be directly extrapolated to this compound due to the different substitution pattern. dergipark.org.tr The presence and positions of the bromo, chloro, and methyl groups will uniquely influence the molecule's vibrational frequencies and electronic absorption maxima.

For example, the FT-IR and FT-Raman spectra of a related compound, 2-chloroquinoline-3-carboxaldehyde, have been analyzed using computational methods. nih.gov However, the aldehyde group in this molecule significantly alters its electronic and steric properties compared to the methyl group in the target compound, making a direct comparison of their spectroscopic data inappropriate.

In the absence of experimental spectra for this compound, a detailed functional group analysis based on its vibrational modes and an interpretation of its electronic transitions remain unfeasible.

While the synthesis of related bromo-chloro-quinoline derivatives is documented, a full characterization of this compound is not available in the public domain. The lack of this fundamental data underscores a gap in the scientific knowledge surrounding this particular chemical compound. Further experimental research, including single-crystal X-ray diffraction, FT-IR, FT-Raman, and UV-Vis spectroscopy, would be necessary to provide the data required for the advanced spectroscopic and structural elucidation of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.govrsc.org It is particularly effective for studying substituted quinolines, providing a balance between accuracy and computational cost. researchgate.nettandfonline.com For 3-Bromo-4-chloro-6-methylquinoline, DFT calculations would be instrumental in elucidating a range of fundamental chemical properties.

DFT calculations are employed to map the electronic landscape of a molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller gap generally implies higher reactivity.

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the HOMO would likely be distributed across the electron-rich quinoline ring system, while the LUMO would be influenced by the electron-withdrawing halogen substituents. researchgate.netrsc.org Analysis of related compounds shows that such calculations are vital for understanding how substituents modulate the electronic nature of the quinoline core. mdpi.com

Table 1: Illustrative Electronic Properties from DFT Calculations This table demonstrates the type of data generated from DFT analysis for a molecule like this compound. Specific values are hypothetical as published data for this exact compound is unavailable.

| Parameter | Predicted Information | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital (e.g., in eV) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital (e.g., in eV) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (e.g., in eV) | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Magnitude and orientation of the net molecular polarity (e.g., in Debye) | Influences solubility and intermolecular interactions. |

| Electron Affinity | Energy released when an electron is added (e.g., in eV) | Quantifies the ability to form a negative ion. |

| Ionization Potential | Energy required to remove an electron (e.g., in eV) | Quantifies the ease of forming a positive ion. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing researchers to model reaction mechanisms in detail. This involves identifying the structures of reactants, products, and crucial intermediates, as well as the high-energy transition states that connect them. For this compound, this could be applied to model its synthesis or subsequent functionalization reactions, such as nucleophilic aromatic substitution at the chloro- or bromo-substituted positions.

By calculating the geometries and energies of transition states, one can gain a deeper understanding of reaction barriers and the factors that control selectivity. researchgate.net For instance, studies on the cross-coupling reactions of other halo-heterocycles have used DFT to explain regioselectivity based on the stability of transition state structures. researchgate.net

From the modeled reaction pathways, DFT can be used to calculate key energetic parameters. The activation energy (ΔE‡) represents the energy barrier that must be overcome for a reaction to proceed and is derived from the energy difference between the reactants and the transition state. arabjchem.org Molecular orbital analysis of similar quinoline compounds has shown that substituents can stabilize or destabilize the transition state, thereby altering the activation energy. arabjchem.org

Bond Dissociation Energy (BDE) is another critical parameter that can be computed, quantifying the energy required to break a specific chemical bond homolytically. For this compound, calculating the C-Br and C-Cl bond dissociation energies would provide insight into their relative reactivities. researchgate.net Theoretical studies on a wide range of halo-heterocycles have established that BDEs are a key factor in predicting the outcome of reactions like palladium-catalyzed cross-coupling, where the weakest carbon-halogen bond typically reacts first. researchgate.net

Table 2: Example of Calculated Energy Parameters for a Reaction Step This table illustrates the type of energetic data that DFT calculations provide for a hypothetical reaction involving this compound. The values are for illustrative purposes only.

| Parameter | Definition | Illustrative Value (kcal/mol) |

| ΔE_reaction | Overall energy change from reactants to products | -15.5 |

| ΔE‡ (Activation Energy) | Energy barrier from reactants to transition state | +22.3 |

| C-Cl BDE | Bond Dissociation Energy for the Carbon-Chlorine bond | 95-100 |

| C-Br BDE | Bond Dissociation Energy for the Carbon-Bromine bond | 80-85 |

DFT methods can predict various spectroscopic properties with a useful degree of accuracy, aiding in the structural characterization of novel compounds.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. For this compound, these predictions would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. rsc.org This provides information on the electronic transitions responsible for the molecule's absorption of light.

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. These theoretical frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to different functional groups and parts of the molecular structure.

Molecular Dynamics and Docking Simulations

While DFT is excellent for static electronic properties, molecular dynamics (MD) and docking simulations are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. mdpi.com This approach allows for the exploration of the conformational landscape of this compound, revealing its flexibility and the rotational barriers of its substituent groups.

Such simulations are particularly valuable for predicting steric hindrance, which is the spatial arrangement of atoms that may impede a chemical reaction or intermolecular interaction. arabjchem.org For instance, MD simulations on related quinoline derivatives have been used to understand how methyl groups can reduce steric hindrance in a binding pocket, potentially enhancing interactions with a biological target. arabjchem.org This information is crucial in fields like drug design, where the shape and flexibility of a molecule determine its ability to fit into the active site of a protein. mdpi.com

Quantum Chemical Methods for Mechanistic Elucidation

Quantum chemical methods are powerful tools for investigating reaction mechanisms and understanding the electronic properties of molecules. These methods provide detailed information about the transition states, intermediates, and the electronic rearrangements that occur during a chemical reaction.

Elucidating Radical Pathways in Halogenation Reactions

The halogenation of aromatic and unsaturated systems can proceed through various mechanisms, including those involving radical intermediates. Computational studies have been instrumental in understanding the stereoelectronics of halogen bonding, a key interaction in these reactions. nih.gov The anisotropic charge distribution on halogen atoms, leading to a "σ-hole," was a significant finding from computational studies that helped to rationalize the electrophilic nature of halogens. nih.gov X-ray crystallographic studies, complemented by computational analysis, have provided insights into the geometry of halogen-bonded adducts, which are considered to be on the reaction pathways of halogenation reactions. nih.gov

Understanding Electronic Structure and Optical Properties (e.g., Two-Photon Absorption)

Quantum chemical calculations, particularly those based on DFT and Time-Dependent DFT (TD-DFT), are widely used to study the electronic structure and optical properties of quinoline derivatives. nsf.gov These calculations can predict absorption and emission spectra, as well as nonlinear optical properties like two-photon absorption (2PA). nsf.govacs.org

For example, computational studies on π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles fused with quinoline scaffolds have shown how the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), influences the molar absorption coefficient. nsf.gov Experimental and computational investigations of 2PA properties have revealed that these processes can occur with deviations from the Laporte parity selection rule, which can be attributed to vibronic coupling. nsf.govacs.org

The following table presents a summary of computational methods and their applications in studying the electronic and optical properties of quinoline derivatives:

| Computational Method | Application |

| Density Functional Theory (DFT) | Optimization of ground state molecular geometry, calculation of electronic properties like HOMO-LUMO energies. researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties, including absorption and fluorescence spectra. nsf.gov |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer and stabilization energies. researchgate.net |

Comparative Computational Studies with Analogues and Derivatives

Comparative computational studies of this compound with its analogues and derivatives are crucial for understanding how structural modifications influence their properties. By systematically changing substituents and observing the effects on calculated properties, researchers can establish structure-property relationships.

For instance, a comparative study of 2-aryl-3-bromoquinolin-4(1H)-one derivatives used spectroscopic techniques and quantum chemical calculations to investigate their tautomeric forms. researchgate.net These studies confirmed the predominance of the NH-4-oxo form in solution and the solid state, while the quinolinol isomer was favored in the gas phase. researchgate.net

In another example, the computational analysis of various substituted quinoline derivatives has been used to compare their potential as anticancer agents. nih.govchemrj.org By calculating properties like binding affinity to target proteins and ADMET profiles, researchers can screen and prioritize compounds for further experimental investigation. nih.govnih.gov Such comparative studies are essential for the rational design of new molecules with improved efficacy and safety profiles.

Applications in Chemical and Materials Science Research

As a Versatile Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, halogenated heterocyclic compounds like 3-Bromo-4-chloro-6-methylquinoline are valuable intermediates. evitachem.com The presence of bromo and chloro groups at the C3 and C4 positions, respectively, provides reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity. The quinoline (B57606) structure itself is a common scaffold in biologically active compounds, further enhancing its utility.

The synthesis of novel quinoline derivatives often leverages the reactivity of its halogen substituents. The chlorine atom at the 4-position of a quinoline ring is particularly susceptible to nucleophilic substitution, allowing for its replacement with various functional groups. nih.govmdpi.com A notable example, demonstrating the strategic use of a similar building block, is the synthesis of 6-bromo-4-iodoquinoline (B1287929) from 6-bromo-4-chloroquinoline (B1276899). This transformation is a key step in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR. researchgate.netgoogle.com

The halogen atoms can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. evitachem.com This reaction enables the formation of biaryl compounds by creating a new carbon-carbon bond at the site of the halogen, significantly expanding the range of accessible derivatives.

Table 1: Examples of Reactions on Halogenated Quinolines

| Starting Material | Reagent(s) | Product | Reaction Type | Application | Reference |

|---|---|---|---|---|---|

| 6-Bromoquinolin-4-ol | POCl₃, DMF | 6-Bromo-4-chloroquinoline | Chlorination | Intermediate Synthesis | researchgate.net |

| 6-Bromo-4-chloroquinoline | NaI, CH₃CN | 6-Bromo-4-iodoquinoline | Halogen Exchange (Finkelstein) | Intermediate for Omipalisib | researchgate.net |

The quinoline nucleus serves as a foundational structure for the construction of more complex, multi-ring systems. Fused tetracyclic systems containing a quinoline core are a significant class of bioactive compounds in medicinal chemistry. rsc.org The reactive halogen sites on compounds like this compound are instrumental in annulation strategies, where new rings are built onto the existing quinoline frame.

For instance, research has shown that 2-chloroquinoline-3-carbaldehydes can react with other molecules to form fused systems like 1,4-dihydropyrazolo-pyrano-[2,3-b]quinoline derivatives. researchgate.net Similarly, palladium-catalyzed reactions on dihaloquinolines have been employed to synthesize indolo[2,3-b]quinoline structures. rsc.org These methodologies highlight how the halogen substituents act as handles to elaborate the core structure into larger, polycyclic aromatic systems. Diazotization of amino-substituted pyrazolo[3,4-b]quinolines, derived from chloroquinolines, can also lead to the formation of novel tetracyclic ring systems. researchgate.net

Role in Ligand Design and Catalyst Development

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. By introducing additional donor atoms through substitution reactions at the halogen positions, derivatives of this compound can be designed as sophisticated ligands for transition metal catalysts. The development of such catalysts is crucial for enabling new chemical transformations with high efficiency and selectivity. While specific examples for this compound are not detailed, the synthesis of custom ligands from functionalized heterocyclic building blocks is a widespread strategy in organometallic chemistry and catalysis. emich.edu

Research in Functional Materials Development

The rigid, aromatic structure of the quinoline system is a desirable feature for the development of functional organic materials. These materials are investigated for their unique electronic and optical properties, with applications in fields such as electronics and photonics. evitachem.com

Derivatives of halogenated quinolines are explored for their potential in creating materials for organic electronics. evitachem.comemich.edu Aromatic bicyclic compounds, such as quinolines, are used in the preparation of dyes for applications in Organic Light Emitting Diodes (OLEDs) and solar cells. ossila.com The ability to tune the electronic properties of the quinoline core through functionalization at the halogen sites allows for the rational design of materials with specific energy levels (HOMO/LUMO) and charge-transport characteristics. This makes compounds like this compound attractive starting points for synthesizing novel organic semiconductors.

The extended π-conjugated system of the quinoline ring makes it a chromophore, meaning it can absorb and emit light. By strategically adding or modifying substituents, the color and photophysical properties of these molecules can be finely controlled. Halogenated quinolines serve as intermediates in the synthesis of such dyes. ossila.com The substitution of the bromo or chloro groups with other functionalities can extend the π-system or introduce electron-donating or -withdrawing groups, which directly impacts the absorption and emission wavelengths. This tunability is key in the development of new dyes and pigments for a variety of applications, from textiles to advanced optical materials. ossila.com

Utilization as a Chemical Probe in Biochemical Research

The use of small molecules as chemical probes is a fundamental strategy in chemical biology to investigate and manipulate biological systems. An ideal chemical probe for biochemical research would possess high potency, specificity, and a well-understood mechanism of action, enabling the interrogation of specific proteins or pathways. While the quinoline scaffold is a common motif in biologically active compounds, specific research on this compound in this capacity is not publicly available.

Studying Enzyme Inhibition Mechanisms

Enzyme inhibitors are invaluable tools for elucidating enzyme function, validating drug targets, and serving as therapeutic agents. Chemical probes that inhibit specific enzymes allow researchers to study the consequences of blocking a particular enzymatic activity within a complex biological system. This can reveal the role of the enzyme in various physiological and pathological processes.

Detailed studies of enzyme inhibition mechanisms often involve determining kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide quantitative measures of a compound's potency. Furthermore, mechanistic studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insights into how the inhibitor interacts with the enzyme and its substrate.

Despite a thorough search, no studies were found that reported the evaluation of this compound as an inhibitor of any specific enzyme. Consequently, no data on its inhibitory mechanisms or potency are available.

Probing Metabolic Pathways and Cellular Processes

Chemical probes can be utilized to perturb and study metabolic pathways and other cellular processes. By selectively inhibiting an enzyme within a metabolic pathway, researchers can observe the resulting changes in metabolite levels, thereby identifying the role of that enzyme and the flow of metabolites through the pathway. Similarly, probes that interact with specific cellular components can be used to investigate processes such as signal transduction, cell division, and apoptosis.

The utility of a chemical probe in studying cellular processes often relies on its ability to enter cells and engage its target in a cellular context. This is typically assessed through cell-based assays that measure downstream effects of target engagement.

There is currently no published research describing the use of this compound to probe any metabolic pathway or cellular process. Therefore, its effects on cellular systems and its potential as a tool for cellular biology remain uncharacterized.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve harsh conditions, hazardous reagents, and long reaction times, which pose environmental and economic challenges. nih.gov Future research is increasingly focused on developing greener and more sustainable methods for the synthesis of polysubstituted quinolines like 3-Bromo-4-chloro-6-methylquinoline.

Key areas of development include:

Nanocatalysis: The use of nanocatalysts offers a promising alternative for the efficient synthesis of quinolines. nih.gov These catalysts, such as magnetic nanoparticles functionalized with acid or metal catalysts, can facilitate reactions under milder, often solvent-free conditions, with high yields and the significant advantage of being recoverable and reusable. nih.gov For instance, a magnetic dual nanocatalyst, γ-Fe2O3@Cu-LDH@Cysteine-Pd, has been shown to be effective in synthesizing quinoline derivatives. nih.gov

One-Pot Syntheses: Designing multi-component, one-pot reactions is a cornerstone of green chemistry. Future methodologies could focus on consolidating the synthesis of the this compound core from simple precursors in a single step, minimizing waste and improving efficiency. nih.gov

Flow Chemistry: Microreactor technology has demonstrated value in the functionalization of heteroarenes. worktribe.com Applying flow chemistry to the synthesis and subsequent modification of this compound could offer enhanced control over reaction parameters, improved safety, and scalability. worktribe.com

Photocatalysis: Visible-light-mediated synthesis represents an unconventional and highly atom-economical approach. rsc.org Exploring photocatalytic methods to construct or modify the quinoline ring from readily available precursors like quinoline-N-oxides could provide a greener alternative to conventional methods. rsc.org

Exploring New Reactivity Profiles for Functionalization

The bromine and chlorine substituents on the this compound ring are key handles for introducing further molecular diversity. Future research will likely focus on exploiting these sites to build more complex and functional molecules.

Selective Metalation: The use of mixed metal-amide bases (e.g., lithium-magnesium or lithium-zinc amides) allows for regioselective deprotonation and functionalization of chloro-substituted quinolines. researchgate.net Investigating these reagents with this compound could enable selective functionalization at positions other than the halogenated sites, opening new avenues for derivatization.

Cross-Coupling Reactions: The bromine atom at the 3-position is particularly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of various aryl or alkyl groups. Future work could explore a wider range of coupling partners and catalytic systems to expand the library of accessible derivatives. Similarly, the chlorine at the 4-position can be targeted for functionalization, although it is typically less reactive than bromine. d-nb.info

Frustrated Lewis Pairs (FLPs): The FLP concept can be applied to the functionalization of N-heterocycles. d-nb.info Pre-complexation with a Lewis acid like BF₃·OEt₂ can alter the electronic properties of the quinoline ring, enabling selective metalation at positions that are otherwise difficult to access. d-nb.info Applying this to this compound could unlock novel reactivity patterns.

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound, computational modeling can provide predictive insights into its properties and reactivity.

QSAR and ADMET Profiling: Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of quinoline derivatives with their biological activities, helping to design more potent compounds. nih.govarabjchem.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the pharmacokinetic properties of new derivatives, saving time and resources in the drug discovery process. healthinformaticsjournal.comresearchgate.net

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding modes and affinities of this compound derivatives with biological targets like enzymes or receptors. nih.govhealthinformaticsjournal.com This is crucial for understanding their mechanism of action and for designing inhibitors with improved selectivity and potency. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to rationalize regioselectivity in synthetic reactions by evaluating the acidity of different ring protons or the stability of reaction intermediates. researchgate.netarabjchem.org This can guide the development of new functionalization strategies.

Below is an interactive data table summarizing potential computational approaches.

| Computational Method | Application for this compound | Potential Outcome |

| QSAR | Correlating structural descriptors with biological activity (e.g., anticancer, antimicrobial). | Predictive models to guide the design of more potent derivatives. |

| ADMET Screening | Predicting pharmacokinetic properties of novel derivatives. | Early identification of candidates with favorable drug-like properties. |

| Molecular Docking | Simulating binding interactions with protein targets (e.g., kinases, DNA gyrase). | Elucidation of mechanism of action and structure-based drug design. |

| DFT Calculations | Analyzing electron distribution and reactivity. | Rationalizing and predicting regioselectivity in synthetic functionalization. |

Expanding Applications in Diverse Chemical and Material Sciences

While quinoline derivatives are well-known in medicinal chemistry, their applications in material science are a growing area of research. The unique electronic and photophysical properties of the quinoline scaffold make it a promising building block for advanced materials.

Organic Electronics: Quinolines can be used to synthesize optoelectronic materials for devices like organic light-emitting diodes (OLEDs) and solar cells. dakenchem.comdakenchem.com The specific substitution pattern of this compound can be used to tune the electronic properties of the resulting materials. Future work could involve incorporating this unit into conductive polymers or as precursors for novel dyes. dakenchem.comdakenchem.com

Luminescent Materials: Metal complexes of quinolinol derivatives can exhibit interesting optical properties, making them suitable for applications as luminophores. ontosight.ai Derivatizing this compound to include chelating groups could lead to new materials with unique luminescent or semiconducting properties.

Deepening Mechanistic Understanding of Biological Interactions in vitro

The biological activity of halogenated quinolines is well-documented, with applications ranging from anticancer to antimicrobial agents. derpharmachemica.comchemrj.orgijprajournal.com Future research on this compound will aim to elucidate the precise molecular mechanisms underlying its biological effects through in vitro studies.

Anticancer Activity: Derivatives of halogenated quinolines have shown the ability to inhibit the proliferation of various cancer cell lines, potentially by inducing apoptosis or interfering with cell cycle progression. smolecule.com Future in vitro studies should focus on identifying the specific molecular targets, such as protein kinases or DNA-related enzymes, that derivatives of this compound interact with.

Antimicrobial Properties: Halogenated quinolines have demonstrated activity against a range of bacterial and fungal pathogens. derpharmachemica.comjneonatalsurg.com Mechanistic studies could involve evaluating the ability of new derivatives to inhibit essential microbial enzymes, such as DNA gyrase, or to disrupt cell membrane integrity. jneonatalsurg.com

Enzyme Inhibition: Quinolone-based compounds have been investigated as inhibitors of key metabolic enzymes involved in diseases like diabetes, such as α-amylase, α-glucosidase, and aldose reductase. acs.org Screening derivatives of this compound against these and other therapeutically relevant enzymes could uncover new lead compounds. acs.org

The table below summarizes in vitro findings for related bromo-chloro-quinoline compounds, suggesting potential avenues for this compound.

| Biological Target/Activity | Compound Type | In Vitro Finding | Reference |

| Anticancer | 8-Bromo-4-chloro-2-methylquinoline | May inhibit cancer cell proliferation. | smolecule.com |

| Antimicrobial | 8-Bromo-4-chloro-2-methylquinoline | Efficacy against certain bacterial strains. | smolecule.com |

| Antimicrobial | 6-Bromo-2-methyl-quinoline hydrazones | Broad spectrum of antimicrobial activities. | derpharmachemica.com |

| Antidiabetic (Enzyme Inhibition) | Quinolone-based hydrazones | Inhibitory activity against α-glucosidase and α-amylase. | acs.org |

This focused approach on future research directions highlights the significant potential of this compound as a versatile scaffold for innovation across chemistry, material science, and medicine.

Q & A

Basic Synthesis and Purification

Q: What are the critical steps for synthesizing 3-Bromo-4-chloro-6-methylquinoline, and how can purity be optimized? A:

- Synthesis Steps :

- Halogenation : Sequential halogenation of the quinoline core. Bromine is typically introduced at position 3 via electrophilic substitution, followed by chlorination at position 4 using reagents like SOCl₂ or Cl₂ gas under controlled conditions .

- Methyl Group Incorporation : The methyl group at position 6 is introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies, requiring anhydrous conditions and catalysts like AlCl₃ .

- Purification :

Advanced Functionalization Strategies

Q: How can researchers modify this compound for targeted applications (e.g., drug discovery)? A:

- Cross-Coupling Reactions :

- Challenges : Steric hindrance from the methyl group at position 6 may reduce reactivity; microwave-assisted synthesis or elevated temperatures (80–120°C) improve yields .

Structural and Crystallographic Analysis

Q: What methodologies are recommended for resolving structural ambiguities in halogenated quinolines? A:

- X-Ray Crystallography :

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data. For this compound, twin refinement may be necessary due to potential crystal packing defects .

- ORTEP-3 : Graphical tools visualize thermal ellipsoids and validate bond lengths/angles (e.g., C-Br: ~1.9 Å, C-Cl: ~1.7 Å) .

- Spectroscopic Validation :

- ¹H/¹³C NMR : Methyl protons appear as a singlet (~δ 2.5 ppm); halogen substituents deshield adjacent carbons (e.g., C-3: δ 120–130 ppm) .

Biological Activity and Structure-Activity Relationships (SAR)

Q: How do substituents influence the biological activity of this compound derivatives? A:

-

Key SAR Insights :

-

Contradictions : Some studies report reduced activity when methyl groups are bulky; computational docking (e.g., AutoDock Vina) helps predict steric clashes .

Addressing Data Contradictions in Halogenation

Q: Conflicting reports exist on optimal halogenation conditions. How can researchers resolve this? A:

- Experimental Design :

- Case Study : SOCl₂ at 60°C with FeCl₃ achieves >90% chlorination yield, while Cl₂ gas requires strict moisture control to avoid hydrolysis .

Computational and Mechanistic Studies

Q: What computational tools elucidate reaction mechanisms for functionalizing this compound? A: